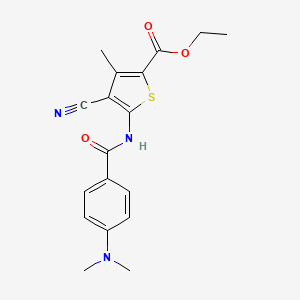

Ethyl 4-cyano-5-(4-(dimethylamino)benzamido)-3-methylthiophene-2-carboxylate

Description

Ethyl 4-cyano-5-(4-(dimethylamino)benzamido)-3-methylthiophene-2-carboxylate is a thiophene-based small molecule characterized by a multi-substituted heterocyclic core. Its structure includes:

- A cyano group at the 4-position of the thiophene ring.

- A 4-(dimethylamino)benzamido substituent at the 5-position, introducing an electron-donating dimethylamino group to the aromatic system.

- A methyl group at the 3-position.

- An ethyl ester at the 2-position, enhancing solubility and reactivity for further derivatization .

This compound belongs to a class of functionalized thiophenes, which are widely explored for their applications in medicinal chemistry, materials science, and organic synthesis due to their tunable electronic properties and biological activity .

Properties

IUPAC Name |

ethyl 4-cyano-5-[[4-(dimethylamino)benzoyl]amino]-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-5-24-18(23)15-11(2)14(10-19)17(25-15)20-16(22)12-6-8-13(9-7-12)21(3)4/h6-9H,5H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPZLIXUMSXHDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)N(C)C)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-cyano-5-(4-(dimethylamino)benzamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions

Thiophene Core Formation: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

Introduction of Functional Groups: The cyano group can be introduced via nucleophilic substitution reactions, while the dimethylamino benzamido group can be added through amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Esterification: The final step involves esterification to introduce the ethyl carboxylate group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-5-(4-(dimethylamino)benzamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-cyano-5-(4-(dimethylamino)benzamido)-3-methylthiophene-2-carboxylate has been investigated for its potential therapeutic effects, particularly in oncology and antimicrobial research.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, a study on related thiophene derivatives showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism is believed to involve apoptosis induction through the activation of caspases and modulation of cell cycle proteins .

Antimicrobial Properties

The compound has also been evaluated for its antibacterial activity. In vitro studies demonstrated that it exhibits significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of the dimethylamino group is thought to enhance its interaction with bacterial membranes, leading to increased permeability and subsequent bacterial cell death .

Enzyme Inhibition Studies

This compound has been studied for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting certain kinases involved in cancer progression. This inhibition can lead to reduced tumor growth rates in preclinical models.

Drug Delivery Systems

The compound's unique chemical structure allows for incorporation into drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs. Research indicates that embedding this compound within polymeric nanoparticles can improve targeted delivery to tumor sites while minimizing systemic toxicity .

Material Science Applications

This compound is also being explored for applications in material science, particularly in the development of organic semiconductors and photovoltaic devices.

Organic Photovoltaics

Studies have shown that compounds with thiophene backbones can be utilized in organic solar cells due to their favorable electronic properties. The incorporation of this compound into polymer blends has resulted in improved charge transport and efficiency in solar energy conversion .

Conductive Polymers

Research indicates that this compound can serve as a dopant in conductive polymers, enhancing their electrical conductivity and thermal stability. This application is crucial for developing next-generation electronic devices .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Székely et al., 2008 | Anticancer properties | Significant reduction in cell viability in MCF-7 cells by 26.86% |

| K. Madhavi & K.V. Ramanamma, 2016 | Antibacterial activity | High activity against E.coli and S.aureus with specific derivatives showing enhanced effects |

| Recent Study on Organic Solar Cells | Material Science | Improved efficiency when used as a dopant in polymer blends |

Mechanism of Action

The mechanism by which Ethyl 4-cyano-5-(4-(dimethylamino)benzamido)-3-methylthiophene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs.

Physicochemical Properties

- Solubility: The dimethylamino group in the target compound likely improves aqueous solubility compared to non-polar analogs like the difluoromethoxy derivative () .

- Thermal Stability : Melting points for similar compounds range widely (e.g., 90–234°C in ), though data for the target compound is unavailable.

Biological Activity

Ethyl 4-cyano-5-(4-(dimethylamino)benzamido)-3-methylthiophene-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a cyano group, an ethyl ester, and a dimethylamino benzamide moiety. These structural elements contribute to its reactivity and biological activity.

Molecular Formula: C15H16N4O2S

Molecular Weight: 316.38 g/mol

CAS Number: 141942-85-0

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By inhibiting COX, it may reduce the synthesis of pro-inflammatory mediators.

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

- Anticancer Properties: Research indicates that derivatives of this compound may inhibit specific cancer cell lines by inducing apoptosis or cell cycle arrest.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

| Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | COX inhibition | |

| Antimicrobial | Disruption of cell wall synthesis | |

| Anticancer | Induction of apoptosis | |

| Enzyme inhibition | Targeting specific metabolic pathways |

Case Studies

-

Anti-inflammatory Effects:

A study conducted on animal models demonstrated that administration of this compound significantly reduced inflammation markers compared to control groups. This effect was linked to decreased levels of prostaglandins and leukotrienes in serum samples. -

Antimicrobial Activity:

In vitro assays showed that the compound exhibited notable antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated effectiveness at concentrations lower than those required for many conventional antibiotics. -

Anticancer Research:

A series of experiments utilizing human cancer cell lines revealed that derivatives of this compound could inhibit cell proliferation by up to 70% at specific concentrations. Mechanistic studies suggested that this was mediated through the activation of caspases involved in apoptotic pathways.

Comparative Analysis

When compared to similar compounds, this compound demonstrates unique properties due to its specific functional groups:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of Ethyl 4-cyano-5-(4-(dimethylamino)benzamido)-3-methylthiophene-2-carboxylate?

- Methodological Answer: The compound can be synthesized via a multi-step pathway. For example, a precursor like ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate can be reacted with triethyl orthoformate under reflux conditions (e.g., 14 hours) to introduce formamidine intermediates. Using aprotic solvents (e.g., 1,4-dioxane) with catalytic triethylamine enhances reaction efficiency. Isolation via vacuum evaporation followed by recrystallization (DMSO-water) improves purity, achieving yields up to 89% .

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer: Combine spectroscopic and crystallographic methods:

- IR Spectroscopy: Confirm functional groups (e.g., cyano ~2200 cm⁻¹, carbonyl ~1700 cm⁻¹).

- X-ray Crystallography: Resolve molecular geometry using SHELX programs (e.g., SHELXL for refinement), ensuring accurate bond lengths/angles .

- NMR: Use ¹H/¹³C NMR to validate substituent positions (e.g., dimethylamino protons at δ ~2.8–3.0 ppm) .

Q. How does the dimethylamino substituent influence the compound’s electronic properties?

- Methodological Answer: The electron-donating dimethylamino group enhances resonance stabilization of the benzamido moiety, increasing nucleophilicity at the thiophene core. This can be quantified via Hammett substituent constants (σ⁺) or computational methods (DFT) to map electron density distribution .

Advanced Research Questions

Q. What experimental strategies address low reactivity in amidation steps during synthesis?

- Methodological Answer: Low reactivity may arise from steric hindrance at the 5-position of the thiophene ring. Strategies include:

- Activating Agents: Use coupling reagents like HATU or EDCI to facilitate amide bond formation.

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes vs. 5 hours) while maintaining yield .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates .

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer: Discrepancies often stem from tautomerism or polymorphic forms.

- Tautomer Analysis: Use variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol shifts).

- Powder XRD: Compare diffraction patterns to rule out polymorphism .

- HPLC-PDA: Ensure no co-eluting impurities skew UV/Vis spectra .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

- Methodological Answer: The cyano group at the 4-position acts as a directing group, facilitating C–H activation. For Suzuki-Miyaura coupling:

- Catalytic System: Pd(PPh₃)₄ with K₂CO₃ in THF enables aryl boronic acid coupling at the 5-position.

- Kinetic Studies: Monitor reaction progress via LC-MS to optimize catalyst loading (typically 2–5 mol%) .

Q. How does the compound’s thiophene core impact its biological activity in antimicrobial assays?

- Methodological Answer: The thiophene scaffold enhances membrane permeability. For antimicrobial testing:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.